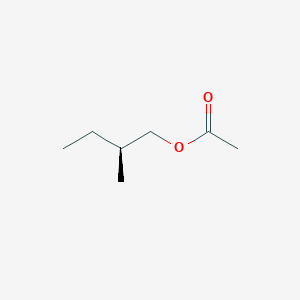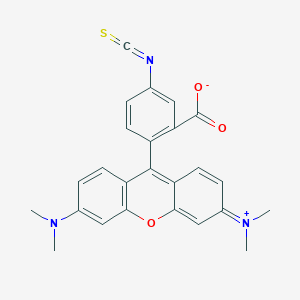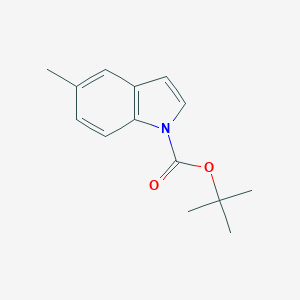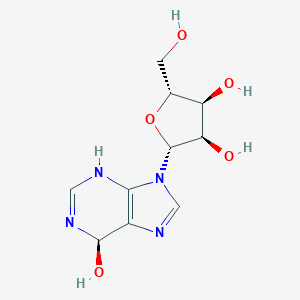
Benzyl N-ethoxycarbonyliminocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-ethoxycarbonyliminocarbamate is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
The synthesis of Benzyl N-ethoxycarbonyliminocarbamate is not explicitly mentioned in the available literature. However, a related compound, benzyl-substituted N-heterocyclic carbene–silver acetate complexes, has been synthesized3. The synthesis involved the reaction of 1-methylimidazole, 4,5-dichloro-1 H -imidazole, and 1-methylbenzimidazole with p -cyanobenzyl bromide3.Molecular Structure Analysis
The molecular structure analysis of Benzyl N-ethoxycarbonyliminocarbamate is not directly available. However, studies on similar compounds like N-benzyl-C- (2-pyridyl) nitrone and its ZnBr 2 complex provide insights into the structural and theoretical aspects of benzyl-substituted compounds4.Chemical Reactions Analysis
Specific chemical reactions involving Benzyl N-ethoxycarbonyliminocarbamate are not found in the available literature. However, the oxidation of benzyl alcohol has been studied extensively56. These studies might provide insights into potential reactions involving benzyl compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of Benzyl N-ethoxycarbonyliminocarbamate are not directly available. However, the size effect of metallic Ni-NPs on electrocatalytic performance has been studied, which might provide insights into the properties of benzyl compounds8.Safety And Hazards
The safety data and hazards associated with Benzyl N-ethoxycarbonyliminocarbamate are not directly available. However, safety data sheets for related compounds like benzil and benzyl alcohol provide information about potential hazards, safety measures, and first-aid procedures91011.
Direcciones Futuras
The future directions for research on Benzyl N-ethoxycarbonyliminocarbamate are not explicitly mentioned in the available literature. However, a study on the condensation of benzyl carbamate with glyoxal in polar protic and aprotic solvents has discovered new processes occurring during the cascade condensation of glyoxal with ammonia derivatives12. This could potentially open up new avenues for research on Benzyl N-ethoxycarbonyliminocarbamate.
Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for Benzyl N-ethoxycarbonyliminocarbamate specifically. Further research and studies would be needed to provide a more detailed and accurate analysis.
Propiedades
IUPAC Name |
benzyl N-ethoxycarbonyliminocarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-2-16-10(14)12-13-11(15)17-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJYLQGWZBDKBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-ethoxycarbonyliminocarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)




![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)



